molecular formula C13H24O2Si B14144649 Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate CAS No. 88820-51-3

Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate

Katalognummer: B14144649
CAS-Nummer: 88820-51-3
Molekulargewicht: 240.41 g/mol
InChI-Schlüssel: CQDJBLHADOBNAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate: is an organic compound with the molecular formula C13H24O2Si. It is a member of the silyl-protected alkynes, which are widely used in organic synthesis due to their stability and reactivity. This compound is particularly notable for its applications in various fields of scientific research, including chemistry, biology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate typically involves the reaction of a silyl-protected alkyne with a methyl ester. One common method is the reaction of hexyl(dimethyl)silylacetylene with methyl 4-bromo-3-butynoate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using argon or nitrogen, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alkanes or alkenes.

    Substitution: The silyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.

Wirkmechanismus

The mechanism of action of Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate involves its reactivity as a silyl-protected alkyne. The silyl group provides stability to the alkyne, allowing it to undergo various chemical reactions without degradation. The compound can interact with molecular targets through its alkyne moiety, which can participate in cycloaddition reactions, nucleophilic additions, and other transformations.

Vergleich Mit ähnlichen Verbindungen

  • Methyl 4-[tert-butyl(dimethyl)silyl]but-3-ynoate
  • Methyl 4-[trimethylsilyl]but-3-ynoate
  • Methyl 4-[triethylsilyl]but-3-ynoate

Comparison: Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate is unique due to its hexyl group, which provides increased hydrophobicity and steric bulk compared to other silyl-protected alkynes. This can influence its reactivity and the types of reactions it undergoes. Additionally, the hexyl group can impact the solubility and physical properties of the compound, making it suitable for specific applications where other silyl-protected alkynes may not be as effective.

Eigenschaften

CAS-Nummer

88820-51-3

Molekularformel

C13H24O2Si

Molekulargewicht

240.41 g/mol

IUPAC-Name

methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate

InChI

InChI=1S/C13H24O2Si/c1-5-6-7-8-11-16(3,4)12-9-10-13(14)15-2/h5-8,10-11H2,1-4H3

InChI-Schlüssel

CQDJBLHADOBNAH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC[Si](C)(C)C#CCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.